Propanoic acid, 3-[(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)thio]-

Lipophilicity QSAR Physicochemical profiling

Propanoic acid, 3-[(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)thio]- (CAS 149339-57-1) is a semi-fluorinated thioether carboxylic acid with the molecular formula C11H9F13O2S and a molecular weight of 452.23 g/mol. The compound features a C8 perfluoroalkyl chain (C6F13) linked through a thioether (-S-) bridge and an ethylene (-CH2CH2-) spacer to a propanoic acid headgroup, yielding a computed XLogP3 of 5.2 and a topological polar surface area of 62.6 Ų.

Molecular Formula C11H9F13O2S
Molecular Weight 452.23 g/mol
CAS No. 149339-57-1
Cat. No. B3047925
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePropanoic acid, 3-[(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)thio]-
CAS149339-57-1
Molecular FormulaC11H9F13O2S
Molecular Weight452.23 g/mol
Structural Identifiers
SMILESC(CSCCC(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)C(=O)O
InChIInChI=1S/C11H9F13O2S/c12-6(13,2-4-27-3-1-5(25)26)7(14,15)8(16,17)9(18,19)10(20,21)11(22,23)24/h1-4H2,(H,25,26)
InChIKeyXAZKWGLYRRMFFE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Propanoic Acid, 3-[(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)thio]- (CAS 149339-57-1): Fluorinated Thioether Carboxylic Acid Procurement Profile


Propanoic acid, 3-[(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)thio]- (CAS 149339-57-1) is a semi-fluorinated thioether carboxylic acid with the molecular formula C11H9F13O2S and a molecular weight of 452.23 g/mol . The compound features a C8 perfluoroalkyl chain (C6F13) linked through a thioether (-S-) bridge and an ethylene (-CH2CH2-) spacer to a propanoic acid headgroup, yielding a computed XLogP3 of 5.2 and a topological polar surface area of 62.6 Ų . It belongs to the perfluoroalkylthio carboxylic acid class and is supplied as a colorless transparent liquid at ≥95% purity for industrial-scale applications . Its primary utility spans high-performance coatings, electronic chemicals, fluorinated polymer synthesis, and aqueous film-forming foam (AFFF) formulations, where the thioether linkage imparts distinct physicochemical properties compared to conventional perfluoroalkyl carboxylic acids such as PFOA .

1
Fluorinated polymer & RAFT agent precursor Supports synthesis of controlled-architecture block copolymers via thioether-derived xanthate mediation.
2
High-performance coating additive Reported higher lipophilicity aids wetting on low-energy substrates such as plastics and oil-contaminated surfaces.
3
AFFF formulation building block pH-dependent ionization and thioether linkage may support foam stability tuning under evolving PFAS frameworks.

Why In-Class Substitution of 149339-57-1 with PFOA or Other Perfluoroalkyl Carboxylic Acids Fails: Structural and Functional Rationale


Generic substitution of propanoic acid, 3-[(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)thio]- (CAS 149339-57-1) with perfluorooctanoic acid (PFOA, CAS 335-67-1) or analogous perfluoroalkyl carboxylic acids is functionally invalid for at least three reasons. First, the thioether (-S-) linkage and ethylene spacer in 149339-57-1 electronically insulate the carboxylic acid group from the strong electron-withdrawing effect of the perfluoroalkyl chain, resulting in a substantially higher pKa (estimated 3–5) compared to PFOA (pKa ≈ −0.5) ; this directly alters ionization state, surface activity, and formulation pH behavior. Second, the thioether sulfur provides a site for post-functionalization chemistry (oxidation to sulfoxide/sulfone, conversion to RAFT agents) that is entirely absent in PFOA . Third, the ethylene spacer introduces two non-fluorinated carbon atoms that modify the compound's environmental degradation profile relative to fully perfluorinated C8 acids, which is relevant under evolving PFAS regulatory frameworks . These three structural features collectively preclude simple drop-in replacement.

pKa mismatch with PFOA Estimated pKa 3.5–5.0 vs. PFOA ≈ −0.5 may shift ionization, surface activity, and formulation pH response; direct replacement not supported.
Thioether functionality absent in perfluoroalkyl acids Sulfur center enables post-oxidation to sulfoxide/sulfone; PFOA/PFOS lack this tunability, limiting downstream diversification.
Ethylene spacer alters degradation profile Two non-fluorinated carbons modify environmental fate compared to fully perfluorinated C8 acids, relevant under regulatory monitoring.

Quantitative Differentiation Evidence for Propanoic Acid, 3-[(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)thio]- (CAS 149339-57-1) Versus Closest Analogs


XLogP3 Lipophilicity: 149339-57-1 (5.2) vs. PFOA — Computed Partition Coefficient Differentiation

The target compound exhibits a computed XLogP3 value of 5.2, reflecting the lipophilic contribution of the C8 perfluoroalkyl chain and the thioether linkage . For comparison, perfluorooctanoic acid (PFOA, CAS 335-67-1), which lacks the ethylene spacer and thioether bridge, is reported to have an estimated log P in the range of 3.5–4.5 under acidic conditions where the carboxyl group is protonated . The approximately 0.7–1.7 log-unit higher lipophilicity of 149339-57-1 relative to PFOA translates to a roughly 5- to 50-fold greater partitioning into organic phases, directly impacting its performance as a wetting agent on low-energy surfaces (e.g., plastics, oils) and its behavior in emulsion polymerization systems .

XLogP3 vs. PFOA
Cross-study comparable
5.2 (target) vs. ~3.5–4.5 (PFOA); Δ +0.7–1.7 log units
Reported higher lipophilicity may enhance wetting on hydrophobic substrates.
Computed XLogP3; literature log P range for PFOA under acidic conditions.
Lipophilicity QSAR Physicochemical profiling

Carboxylic Acid pKa Modulation: Thioether Spacer Reduces Acidity by ≥3–5 Log Units vs. PFOA

Perfluorooctanoic acid (PFOA) is a strong acid with a bulk pKa estimated at approximately −0.5 due to the powerful electron-withdrawing effect of the directly attached perfluoroheptyl group . In contrast, 149339-57-1 incorporates an ethylene (-CH2CH2-) spacer and a thioether (-S-) bridge between the perfluoroalkyl chain and the carboxylic acid, which electronically insulates the carboxyl group . Based on the pKa of the structurally analogous 3-(alkylthio)propanoic acids (typically pKa ≈ 4.5–5.0), the target compound is estimated to have a pKa in the range of 3.5–5.0 . This ≥3–5 log-unit difference means that at near-neutral formulation pH (5–7), 149339-57-1 exists predominantly in its ionized carboxylate form while maintaining surface activity, whereas PFOA is always fully ionized, offering no tunability in ionization state .

pKa modulation
Class-level inference
ΔpKa ≥ +3.5 to +5.5 vs. PFOA (−0.5)
Supports pH-dependent ionization control in formulation.
Estimated from 3-(alkylthio)propanoic acid analogs; PFOA value experimentally validated.
pKa Surface activity Formulation pH

RAFT Polymerization Performance: 87% Monomer Conversion Achieved with Tridecafluorooctyl-Thio Propanoate-Derived Xanthate RAFT Agent

The ethyl xanthate ester derivative of 149339-57-1, specifically (3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl-2-((ethoxycarbonothioyl)thio)propanoate) (designated X1), was employed as a reversible addition-fragmentation chain transfer (RAFT) agent for the controlled polymerization of vinyl chloride (VC) . In aqueous miniemulsion polymerization, X1-mediated RAFT achieved a final VC conversion of 87%, independent of RAFT agent concentration, and successfully enabled chain extension to produce PVC-b-PVAc diblock copolymers . By contrast, conventional non-fluorinated xanthate RAFT agents (e.g., O-ethyl-S-(2-ethoxycarbonyl)propan-2-yl dithiocarbonate) typically achieve 70–80% conversion under comparable conditions and lack the fluorophilic partitioning that enhances miniemulsion stability . The fluorinated tail of X1 enhances compatibility with hydrophobic monomers and improves droplet nucleation control in heterogeneous polymerization .

RAFT VC conversion
Head-to-head
87% monomer conversion (X1-mediated miniemulsion)
Reported higher conversion vs. non-fluorinated xanthate RAFT agents (70–80%).
Vinyl chloride miniemulsion at 55 °C; supports block copolymer synthesis.
RAFT polymerization Vinyl chloride Block copolymer Controlled radical polymerization

Thioether Oxidative Versatility: Post-Functionalization to Sulfoxide/Sulfone Not Available in PFOA or PFOS

The thioether (-S-) linkage in 149339-57-1 can be selectively oxidized to the corresponding sulfoxide (>S=O) or sulfone (>S(=O)2) using controlled stoichiometric oxidants (e.g., H2O2, mCPBA), a transformation that is structurally impossible in PFOA (C7F15COOH) or PFOS (C8F17SO3H), which lack oxidizable sulfur centers . Perfluoroalkyl-segmented thiols, disulfides, thiosulfinates, and thiosulfonates have been systematically studied, demonstrating that oxidation of the thioether to sulfone increases the hydrophilicity and aqueous solubility of the headgroup region while preserving the low surface energy imparted by the perfluoroalkyl tail . This tunability allows a single precursor (149339-57-1) to generate a family of surfactants with graded hydrophilic-lipophilic balance (HLB) without altering the fluorocarbon chain length — a capability that PFOA and PFOS cannot match .

Oxidative tunability
Class-level inference
Thioether → sulfoxide → sulfone (binary capability)
Enables HLB tuning without altering fluorocarbon chain length.
Oxidation with H₂O₂ or mCPBA; structural capacity absent in PFOA/PFOS.
Post-functionalization Sulfur oxidation Surfactant tuning Polymer synthesis

Topological Polar Surface Area (TPSA): 62.6 Ų for 149339-57-1 — Intermediate Hydrophilicity for Balanced Surfactant Design

The target compound has a computed topological polar surface area (TPSA) of 62.6 Ų, contributed primarily by the carboxylic acid group (including the carbonyl oxygen and hydroxyl oxygen) . For comparison, PFOA (C7F15COOH) has a TPSA of approximately 37.3 Ų (single carboxyl group without thioether), while the fully ionized perfluorooctane sulfonate (PFOS) anion has a TPSA of approximately 74.0 Ų (three sulfonate oxygens) . The intermediate TPSA of 149339-57-1 (62.6 Ų) positions it between these two extremes, providing a balance of aqueous solubility (higher than PFOA) and surface activity (greater hydrophobic driving force than PFOS), which is advantageous for formulations requiring simultaneous water compatibility and strong adsorption at hydrophobic interfaces .

TPSA comparison
Cross-study comparable
62.6 Ų (target) vs. ~37.3 (PFOA) / ~74.0 (PFOS)
Intermediate TPSA may support balanced aqueous compatibility and surface activity.
Computed topological polar surface area from standard algorithms.
TPSA Surfactant design HLB Permeability

Optimal Application Scenarios for Propanoic Acid, 3-[(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)thio]- (CAS 149339-57-1) Based on Quantitative Evidence


Synthesis of Fluorinated Block Copolymers via RAFT Polymerization Using 149339-57-1-Derived Xanthate Agents

The quantitative evidence from Huang et al. (2016) demonstrates that the ethyl xanthate ester of 149339-57-1 (compound X1) functions as an effective RAFT agent for vinyl chloride polymerization, achieving 87% monomer conversion in miniemulsion . This is directly attributable to the fluorinated tail of the 149339-57-1 scaffold, which enhances droplet nucleation control and monomer compatibility in heterogeneous polymerization. Researchers and industrial polymer chemists should prioritize 149339-57-1 over non-fluorinated thioether carboxylic acids when synthesizing fluorinated block copolymers (e.g., PVC-b-PVAc) that require both controlled molecular weight distribution and fluorophilic functionality. The living character confirmed by successful chain extension with vinyl acetate and N-vinylpyrrolidone further supports its utility in precision polymer synthesis .

High-Performance Coating Formulations Requiring Low-Energy Surface Wetting

The XLogP3 of 5.2 for 149339-57-1, which is 0.7–1.7 log units higher than that of PFOA, translates to superior wetting and spreading on hydrophobic substrates such as plastics, oil-contaminated metals, and low-energy composite surfaces . Industrial coating formulators developing leveling agents or wetting additives for automotive clearcoats, electronic conformal coatings, or anti-graffiti coatings should select 149339-57-1 over PFOA when maximum substrate penetration and film uniformity on low-energy surfaces are critical performance requirements. The intermediate TPSA of 62.6 Ų further ensures sufficient compatibility with aqueous and solvent-borne resin systems .

AFFF Firefighting Foam Concentrates as a PFOS-Alternative Fluorosurfactant Building Block

In aqueous film-forming foam (AFFF) applications, 149339-57-1 offers a structurally distinct alternative to PFOS-derived fluorosurfactants. The thioether linkage and ethylene spacer modify the environmental degradation profile relative to perfluoroalkyl sulfonates, while the higher pKa (estimated 3.5–5.0 vs. PFOS being a strong acid) enables pH-dependent control of foam stability and spreading coefficient . Procurement for AFFF concentrate manufacturing should prioritize 149339-57-1 when regulatory pressure on PFOS and PFOA necessitates the use of fluorinated intermediates that retain C8-level surface activity (via the perfluorohexyl tail) while offering differentiated chemical structure for potential regulatory classification .

Tunable Surfactant Libraries via Oxidation of the Thioether Linkage

The thioether sulfur in 149339-57-1 provides a unique oxidative handle that enables the generation of sulfoxide and sulfone derivatives from a single precursor . Academic and industrial surfactant research groups seeking to systematically vary the hydrophilic-lipophilic balance (HLB) of fluorinated surfactants without altering the perfluoroalkyl chain length should procure 149339-57-1 as the core building block. Controlled oxidation with 1 equivalent of H₂O₂ yields the more hydrophilic sulfoxide, while 2 equivalents produce the strongly hydrophilic sulfone, allowing a single inventory item to support a family of surfactants with graded CMC values, aqueous solubilities, and surface tension profiles — a diversification capability that is structurally impossible with PFOA or PFOS .

Application
Selection Property
Validation Focus
Fluorinated block copolymer synthesis
RAFT agent precursor with fluorophilic tail
Monomer conversion and chain-extension livingness
Low-energy surface wetting additive
Reported higher lipophilicity vs. conventional perfluoroalkyl acids
Wetting and film uniformity on hydrophobic substrates
AFFF concentrate development
pH-dependent ionization and differentiated PFAS structure
Foam stability and regulatory classification context
Surfactant library diversification
Oxidizable thioether handle
HLB tuning via sulfoxide/sulfone without chain-length change
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